REACTION_SMILES
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[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:1][Li:2].[CH3:3][n:4]1[cH:5][cH:6][c:7]2[c:8]([C:13](=[O:14])[OH:15])[cH:9][cH:10][cH:11][c:12]12>>[CH3:1][C:13]([c:8]1[c:7]2[cH:6][cH:5][n:4]([CH3:3])[c:12]2[cH:11][cH:10][cH:9]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1ccc2c(C(=O)O)cccc21
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Name
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Type
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product
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Smiles
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CC(=O)c1cccc2c1ccn2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |